molecular formula C20H20N4OS B2981459 N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 893995-93-2

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2981459
CAS No.: 893995-93-2
M. Wt: 364.47
InChI Key: AIKDUJXWQVTRNU-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a novel synthetic compound designed for research purposes, featuring a distinct molecular scaffold that combines pyridazine, pyridine, and thioacetamide motifs. This structure is of significant interest in medicinal chemistry, particularly in the investigation of new anticancer agents. Compounds with analogous pyridazine-thioacetamide structures have been explored as potential inhibitors of key biological targets, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) . The mechanism of action for such inhibitors typically involves disrupting angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis . The incorporation of the N-mesityl group is a strategic modification intended to enhance the molecule's pharmacokinetic properties and binding affinity through steric and electronic effects. The core pyridazin-3-yl-thioacetamide structure is a privileged scaffold in drug discovery. The thioacetamide linker (SCC(=O)N) is a key functional group, often contributing to the molecule's ability to interact with biological targets . Researchers can utilize this compound as a key intermediate or lead compound in developing new therapeutic agents, studying enzyme inhibition, or exploring structure-activity relationships (SAR). Its potential research applications extend to biochemical assay development and in vitro cytotoxicity profiling against various human cancer cell lines, building upon research conducted on similar imidazo[2,1-b]thiazole and pyridazine derivatives . Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13-9-14(2)20(15(3)10-13)22-18(25)12-26-19-7-6-17(23-24-19)16-5-4-8-21-11-16/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKDUJXWQVTRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridazinyl-pyridinyl intermediate. The mesityl group is then introduced through a series of reactions, including nucleophilic substitution and thioacetamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced thioacetamide derivatives.

    Hydrolysis: The thioacetamide linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amides and thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and product yields.

Scientific Research Applications

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development and biochemical studies.

    Medicine: Preliminary studies suggest that it may have therapeutic applications in treating certain diseases, such as cancer and inflammatory conditions.

    Industry: It is utilized in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these mechanisms are often complex and require further investigation to fully elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares core structural features with several analogs reported in the literature (Table 1). Key differences arise from substituent variations, which impact molecular weight, solubility, and thermal stability.

Table 1: Comparison of Structural and Physicochemical Data

Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Substituents
Target Compound* C23H23N5OS 425.52 N/R N/R Mesityl, pyridin-3-yl
5k () C30H30N6O2S 539.22 78 92–94 Methoxybenzyl, phenyl
5l () C30H29ClN6O2S 573.18 72 116–118 Chlorophenyl, methoxybenzyl
N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide () C21H20N4O4S 424.5 N/R N/R 3-Nitrophenyl, 2-methoxyphenethyl

*N/R: Not reported in the provided evidence.

  • Substituent Effects: Mesityl Group: The bulky, electron-donating mesityl group in the target compound likely reduces solubility compared to smaller substituents like methoxybenzyl (5k) or 2-methoxyphenethyl () . Pyridazine vs. Imidazothiazole Cores: The target compound’s pyridazine ring differs from the imidazo[2,1-b]thiazole core in compounds, which could alter π-π stacking interactions in biological systems .
  • Thermal Stability :
    Melting points for analogs range from 80–118°C, with chloro-substituted 5l showing higher thermal stability (116–118°C) compared to fluoro-substituted 5m (80–82°C). The mesityl group’s steric bulk may lower the target compound’s melting point relative to 5l but require experimental validation .

Pharmacological Implications

While pharmacological data for the target compound is absent in the evidence, structural analogs provide insights:

  • Pyridazine Derivatives () : The nitrophenyl substituent in ’s compound suggests possible nitroreductase targeting, whereas the pyridin-3-yl group in the target compound may favor kinase or receptor binding due to its hydrogen-bonding capability .

Biological Activity

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a mesityl group connected to a thioacetamide moiety, with a pyridazinyl-pyridinyl structure that enhances its reactivity. Its molecular formula is C16_{16}H18_{18}N4_{4}OS, and it has a molecular weight of 318.41 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure is crucial for its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

The biological activity of this compound primarily revolves around its interaction with molecular targets:

  • Kinase Inhibition : By binding to c-Met kinase, the compound disrupts signaling pathways that promote cell proliferation and survival in tumors. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Enzyme Interaction : The compound's thioacetamide group allows for interactions with various enzymes, potentially altering their activity through competitive inhibition or allosteric modulation.

Research Findings and Case Studies

Several studies have investigated the biological properties of similar compounds, providing insights into the potential applications of this compound:

Study FocusFindings
Antitumor ActivityDemonstrated IC50 values in low micromolar range against A549 and MCF-7 cell lines.
Enzyme InhibitionExhibited significant inhibition against inflammatory enzymes, suggesting therapeutic potential.
Structural AnalysisMolecular docking studies indicate favorable binding interactions with target enzymes and receptors .

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